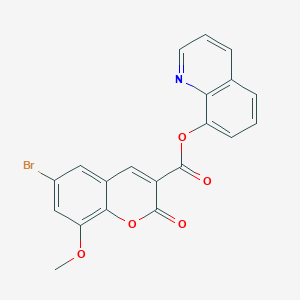

quinolin-8-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinolin-8-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C20H12BrNO5 and its molecular weight is 426.222. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Quinoline derivatives, including those with methoxy and bromo substituents, have been identified as effective corrosion inhibitors. Their high electron density and ability to form stable chelating complexes with metal surfaces through coordination bonding make them suitable for protecting metals against corrosion. This application is significant in maintaining the integrity and longevity of metal structures and components in various industries (C. Verma, M. Quraishi, E. Ebenso, 2020).

Antimicrobial and Antimalarial Activity

Quinoline and its derivatives are recognized for their broad antimicrobial and antimalarial activities. These compounds, especially 8-aminoquinoline derivatives, play a crucial role in treating malaria, highlighting their importance in medicinal chemistry for developing new therapeutic agents (A. Strother, I. M. Fraser, R. Allahyari, B. E. Tilton, 1981).

Anticancer and Chemotherapeutic Applications

Quinoline-based compounds have shown significant promise as chemotherapeutic agents. Their ability to inhibit various biological targets, including enzymes and receptors, makes them valuable in cancer treatment. The development of quinoline derivatives as anticancer agents is an area of active research, with several compounds under clinical investigation (S. M. A. Hussaini, 2016).

Role in Oxidative Stress and Toxicity

The relationship between quinoline derivatives and oxidative stress has been explored, particularly in the context of their metabolism and associated toxicities. Oxidative stress plays a crucial role in the toxic effects observed with some quinoline derivatives, pointing to the importance of understanding their metabolic pathways and the generation of reactive oxygen species (Xu Wang, M. Martínez, Guyue Cheng, et al., 2016).

Nutritional and Functional Aspects

Although not directly related to quinolin-8-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate, research on quinoa (Chenopodium quinoa Willd.) highlights the nutritional and functional potential of natural compounds. Quinoa contains saponins, which, despite their bitter taste and toxic effects, exhibit a wide range of biological activities. This suggests that quinoline derivatives could also possess diverse functional properties beneficial for health and industry (Khadija El Hazzam, J. Hafsa, M. Sobeh, et al., 2020).

Mecanismo De Acción

These compounds have been routinely employed as herbal medicines since early ages . They have been intensively screened for different biological properties. In recent years, there has been considerable amount of researches with coumarins being tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .

Propiedades

IUPAC Name |

quinolin-8-yl 6-bromo-8-methoxy-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12BrNO5/c1-25-16-10-13(21)8-12-9-14(20(24)27-18(12)16)19(23)26-15-6-2-4-11-5-3-7-22-17(11)15/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLPUOTWOMJYCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)OC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2941775.png)

![1-[(1-benzylpiperidin-4-yl)methyl]-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2941781.png)

![1-(4-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2941783.png)

![N-[(adamantan-1-yl)methyl]-4-chloro-3-methoxybenzene-1-sulfonamide](/img/structure/B2941784.png)

![8-((2-Fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2941787.png)

![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-pentylpropanamide](/img/structure/B2941794.png)

![3-Chlorothieno[3,2-b]pyridine](/img/structure/B2941796.png)

![N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2941797.png)

![N,N-diethyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2941798.png)